2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one
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Overview
Description
2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[45]decan-6-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through one common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one typically involves the formation of the spiro structure through a series of cyclization reactions. One common method involves the reaction of a pyrimidine derivative with a suitable diamine under specific conditions to form the spiro compound. The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the spiro structure.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and pyrimidine derivatives, such as:
- 2-(4-Chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
What sets 2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one apart is its specific spiro structure combined with the methoxy-pyrimidine moiety. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N4O2 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-(4-methoxypyrimidin-2-yl)-2,7-diazaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C13H18N4O2/c1-19-10-3-7-15-12(16-10)17-8-5-13(9-17)4-2-6-14-11(13)18/h3,7H,2,4-6,8-9H2,1H3,(H,14,18) |
InChI Key |
GLRRUJHUMALSNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC3(C2)CCCNC3=O |
Origin of Product |
United States |
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